molecular formula C10H10O4 B061836 3-(Methoxycarbonyl)-4-methylbenzoic acid CAS No. 167300-06-3

3-(Methoxycarbonyl)-4-methylbenzoic acid

Cat. No. B061836
M. Wt: 194.18 g/mol
InChI Key: FLYZXCACBSFFHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of 3-(Methoxycarbonyl)-4-methylbenzoic acid and its derivatives involves regiospecific reactions, where the structure determination is often facilitated by single-crystal X-ray analysis. Studies have demonstrated the synthesis of closely related compounds through reactions that include the treatment of precursor molecules with specific reagents under controlled conditions, illustrating the compound's complex synthetic pathway (Isuru R. Kumarasinghe et al., 2009; J. Iqbal et al., 1991).

Molecular Structure Analysis

The molecular and crystal structure of derivatives of 3-(Methoxycarbonyl)-4-methylbenzoic acid have been elucidated using X-ray crystallography, revealing intricate details about the compound's geometry, intermolecular interactions, and the impact of substituents on its structural configuration (W. Weissflog et al., 1996).

Chemical Reactions and Properties

Various chemical reactions involving 3-(Methoxycarbonyl)-4-methylbenzoic acid highlight its reactivity and the role of the methoxycarbonyl group in these processes. Research has shown the compound's participation in electrophilic cyclization, which underlies its utility in synthesizing complex molecular structures (J. Iqbal et al., 1991).

Physical Properties Analysis

The physical properties of 3-(Methoxycarbonyl)-4-methylbenzoic acid, such as solubility, melting point, and crystalline structure, are crucial for its application in material science and chemistry. These properties are significantly influenced by the molecular arrangement and intermolecular forces within the crystal lattice (W. Weissflog et al., 1996).

Chemical Properties Analysis

The chemical behavior of 3-(Methoxycarbonyl)-4-methylbenzoic acid, particularly its reactivity towards different reagents and conditions, underscores its potential in synthetic chemistry. Studies have focused on its role in catalyzing reactions, stability under various chemical conditions, and its interactions with other molecules to form new compounds or complexes (J. Iqbal et al., 1991).

Scientific Research Applications

  • Solubility in 2-Methoxyethanol : The study by Hart et al. (2015) investigated the solubility of various compounds, including benzoic acid derivatives, in 2-methoxyethanol. This is relevant for understanding the solvent properties and solute interactions of 3-(Methoxycarbonyl)-4-methylbenzoic acid.

  • Antifungal Activities : A paper by Yang et al. (2011) discusses the isolation of new phthalide derivatives with significant antifungal activities against plant pathogens. This research indicates potential applications in agriculture and plant protection.

  • Synthesis of Pharmaceutical Compounds : Salman et al. (2002) describe an efficient synthesis of a key intermediate for repaglinide, a hypoglycemic agent, from a related compound, 2-hydroxy-4-methylbenzoic acid. This study highlights the relevance in pharmaceutical synthesis processes.

  • Methanol Production by Pseudomonas putida : Donnelly and Dagley (1980) explored how Pseudomonas putida metabolizes various benzoic acid derivatives, including methoxy-benzoic acids, to produce methanol. This is significant for understanding microbial degradation pathways.

  • Antimicrobial Activity Assays : Ma et al. (2014) synthesized novel cis/trans-but-2-enedioic acid esters, including compounds related to 4-(Methoxycarbonyl) phenyl, and evaluated their antimicrobial activities. Their findings have implications for the development of new antimicrobial agents.

  • Polyaniline Doping : A study by Amarnath and Palaniappan (2005) discusses the use of benzoic acid and its derivatives, including 3-methylbenzoic acid and 4-methylbenzoic acid, as dopants for polyaniline, suggesting potential applications in the field of conductive polymers.

  • Cyclization/Carbonylation Reactions : Ardizzoia et al. (2008) focused on the synthesis of 4-[(Methoxycarbonyl)methyl]-3,4-dihydroisoquinolinones using a palladium-catalyzed process. This has relevance in organic synthesis and the development of new chemical compounds.

  • Stobbe Condensation for Benzofuran Derivatives : Abdel‐Wahhab and El-Assal (1968) explored the cyclisation of 3-methoxycarbonyl-cis-4-(2-furyl)but-3-enoic acid, highlighting synthetic routes for producing benzofuran derivatives.

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This suggests that there is potential for future research and development in this area .

properties

IUPAC Name

3-methoxycarbonyl-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6-3-4-7(9(11)12)5-8(6)10(13)14-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYZXCACBSFFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622273
Record name 3-(Methoxycarbonyl)-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxycarbonyl)-4-methylbenzoic acid

CAS RN

167300-06-3
Record name 3-(Methoxycarbonyl)-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methoxycarbonyl)-4-methylbenzoic acid
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Synthesis routes and methods I

Procedure details

A parr reactor was charged with 3-bromo-4-methylbenzoic acid, MeOH (50 mL), palladium acetate (0.44 g, 1.95 mmol), bis(1,3-diphenylphosphino)propane, and potassium carbonate (4.0 g, 29.3 mmol) was pressurized to 80 psi with carbon monoxide gas. The reaction was maintained at this temperature for 48 h. The reaction was cooled, acidified with 1 N HCl, and extracted with methylene chloride. The organic extracts were dried over sodium sulfate, filtered, concentrated and then purified by reverse phase HPLC to yield the title compound.
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Synthesis routes and methods II

Procedure details

A mixture of 268 mg of the methyl 5-formyl-2-methylbenzoate and 1.08 g (1.76 mmol) of Oxone in 6 mL of DMF was stirred at r.t. for 16.75 h. Water, 1N HCl, and EtOAc were added, and the aqueous layer was extracted with EtOAc. The combined extracts were dried over Na2SO4, filtered, and concentrated, and 3-(methoxycarbonyl)-4-methylbenzoic acid, which was used for the next reaction without further purification.
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268 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JA Elix, CE Barclay, JH Wardlaw… - Australian Journal of …, 1999 - CSIRO Publishing
The new depsides decarboxyhypothamnolic acid [3-(2′,4′-dihydroxy-3′,6′-dimethylphenyloxycarbonyl)-2- hydroxy-6-methoxy-4-methylbenzoic acid] (4) and cryptothamnolic acid […
Number of citations: 13 www.publish.csiro.au
JA Elix, JH Wardlaw, AW Archer - Mitteilungen aus dem Institut für Allgemeine …, 2002
Number of citations: 4
川原信夫, 安食菜穂子, 合田幸広 - 日本食品化学学会誌, 2007 - jstage.jst.go.jp
In the course of our studies on basically research for raw material of health foods, we performed purification and characterization of major components, and HPLC profile analysis of …
Number of citations: 2 www.jstage.jst.go.jp

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